2-diethoxyphosphoryl-2-fluoro-acetic Acid

Overview

Description

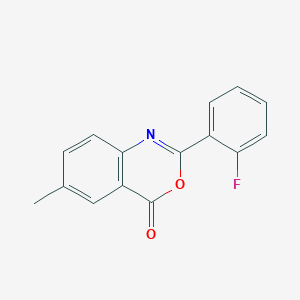

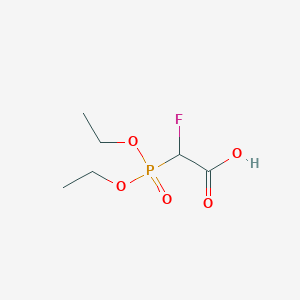

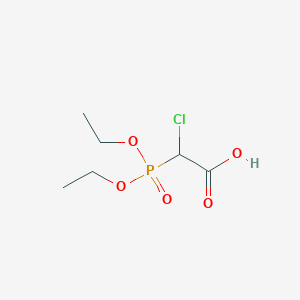

2-diethoxyphosphoryl-2-fluoro-acetic Acid, also known as ethyl 2-diethoxyphosphoryl-2-fluoroacetate , is a chemical compound with the molecular formula C8H16FO5P . It is used in research and development .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, Diethylphosphonoacetic Acid (DPA), a related compound, is known to be a Horner-Wadsworth-Emmons (HWE) reagent . The mixed anhydride of trifluoroacetic acid—diethylphosphonoacetic acid can be used to treat a 21-hydroxy-20-keto steroid, leading directly to cardenolides by an intramolecular Horner-Emmons reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H16FO5P . Unfortunately, the specific structural details were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 75 °C at 0.01 mm Hg , a density of 1.194 g/mL at 25 °C , and a refractive index of n20/D 1.425 .Scientific Research Applications

Inhibition of Acetylcholinesterase and ATPases

A novel phosphorothionate, structurally related to 2-diethoxyphosphoryl-2-fluoro-acetic acid, demonstrated significant inhibition of acetylcholinesterase (AChE) and various ATPases (Na+-K+, Mg2+, and Ca2+ ATPases) in the rat brain. This effect suggests a potential application in studying the mechanisms of organophosphate toxicity and developing antidotes or treatments for organophosphate poisoning (Rahman, Siddiqui, & Jamil, 2000).

Microglial Activation and β-Amyloid Deposit Reduction

Derivatives of 2-fluoro-acetic acid, like NCX-2216, a nitric oxide-releasing derivative of the nonsteroidal anti-inflammatory drug flurbiprofen, have been studied for their ability to reduce β-amyloid loads and activate microglia in transgenic mouse models of Alzheimer's disease. These findings point to the potential use of such compounds in developing therapeutic strategies for neurodegenerative diseases (Jantzen et al., 2002).

Impact on Acetic Acid-Induced Colonic Inflammation

Compounds like SC-41930, which are structurally related to this compound, have been evaluated for their effects on acetic acid-induced colonic inflammation. This research suggests a role for leukotriene-B4 in colonic inflammation and indicates that leukotriene-B4 receptor antagonists may be beneficial for the treatment of inflammatory bowel disease (Fretland et al., 1989).

Antisense Oligomers and Gene Expression

2′-O-Methoxyethyl (2′-O-MOE)-phosphorothioate oligomers, which can be considered analogs to this compound derivatives, have demonstrated sequence-specific antisense activity in various mouse organs. This highlights the potential for using such compounds in gene therapy and the study of gene expression regulation (Sazani et al., 2002).

Metabolic Studies

Research on the metabolism of bis(2-methoxyethyl) ether in rats, resulting in the principal metabolite (2-methoxyethoxy)acetic acid, provides insights into the metabolic pathways of compounds related to this compound. This information is crucial for understanding the toxicological profile and environmental fate of such compounds (Cheever et al., 1988).

Mechanism of Action

Target of Action

It’s known that the compound can interact with various biological entities due to its unique structure that includes a fluorine atom and a phosphorus group .

Mode of Action

The presence of a fluorine atom and a phosphorus group in its structure suggests that it may interact with its targets through a variety of mechanisms, potentially including nucleophilic addition reactions .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various organic compounds, including vitamins, drugs, and insect pheromones . This suggests that it may influence a wide range of biochemical pathways.

Pharmacokinetics

The compound’s solubility in organic solvents and its relatively low molecular weight suggest that it may have good bioavailability .

Result of Action

Its use in the synthesis of various organic compounds suggests that it may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-diethoxyphosphoryl-2-fluoro-acetic acid can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemical species in the environment. Additionally, factors such as temperature and pH may also influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

2-Diethoxyphosphoryl-2-fluoro-acetic acid can be used as a plasticizer, fire retardant, and quenching agent . It has biological activity due to the fluorine atom in its molecular structure . Therefore, it is an important intermediate for the manufacture of vitamin compounds, drugs, insect pheromones, and other natural compounds .

Cellular Effects

Structurally related phosphorothionates have demonstrated significant inhibition of acetylcholinesterase (AChE) and various ATPases (Na±K+, Mg2+, and Ca2+ ATPases) in the rat brain . This suggests a potential application in studying the mechanisms of organophosphate toxicity and developing antidotes or treatments for organophosphate poisoning .

Molecular Mechanism

It is known that related compounds can inhibit enzymes such as acetylcholinesterase, which can lead to an accumulation of acetylcholine in the synaptic cleft and prolonged activation of cholinergic receptors .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 75 °C at 0.01 mm Hg and a density of 1.194 g/mL at 25 °C .

Dosage Effects in Animal Models

It is known that related compounds can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that related compounds can interact with enzymes or cofactors .

properties

IUPAC Name |

2-diethoxyphosphoryl-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDJXADJFNWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)O)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B3122172.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3122195.png)

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)